
1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzhydryl group (a diphenylmethane derivative), a furan ring (a five-membered ring containing oxygen), a pyridine ring (a six-membered ring containing nitrogen), and a urea group (a functional group with the pattern (R1R2N)(R3R4N)C=O).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzhydryl, furan, pyridine, and urea groups. Each of these groups can undergo specific types of chemical reactions. For example, the furan ring can undergo electrophilic substitution reactions, while the pyridine ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar urea group could enhance its solubility in polar solvents.Applications De Recherche Scientifique
Chiral Resolution and Absolute Configuration Determination
The research conducted by Nemoto et al. (2004) demonstrates the use of cyclopenta[b]furan derivatives for the chiral resolution and determination of absolute configuration of 2-alkanols. This process highlights the utility of furan derivatives in chiral analysis and resolution, providing a method to separate enantiomers and determine their configuration through chemical shifts observed in NMR spectroscopy. This application is significant for the pharmaceutical industry and research in stereochemistry (H. Nemoto et al., 2004).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, starting from furan-containing compounds. This study underscores the potential of furan and pyridine moieties in constructing complex heterocyclic structures, which are of interest for developing new materials and bioactive molecules (F. M. Abdelrazek et al., 2010).
Complexation Studies of Urea Derivatives
Research by Ośmiałowski et al. (2013) on the association of N-(pyridin-2-yl),N'-substituted ureas with naphthyridines and benzoates through hydrogen bonding provides insights into the complexation behavior of urea derivatives. These findings have implications for the design of molecular recognition systems and supramolecular chemistry, particularly in the development of sensors and catalysts (B. Ośmiałowski et al., 2013).
Receptor Design for Chemical and Biological Recognition
The use of 2,6-bis(2-benzimidazolyl)pyridine as a receptor for urea recognition, as studied by Chetia and Iyer (2006), showcases the application of pyridine derivatives in forming highly stable supramolecular complexes. This research contributes to the field of chemical sensors and biomolecule detection, highlighting the role of pyridine in designing effective recognition systems (B. Chetia & P. Iyer, 2006).
Orientations Futures
Propriétés
IUPAC Name |
1-benzhydryl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c28-24(26-16-18-11-12-22(25-15-18)21-13-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDNSINEGGUJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

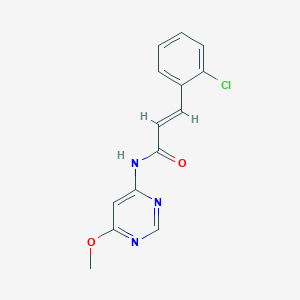
![7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2725183.png)
![Methyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725184.png)
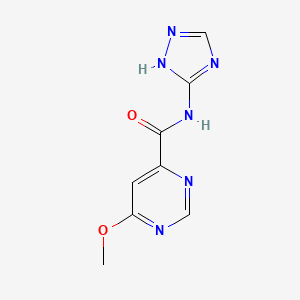
![ethyl 2-amino-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2725188.png)
![3-{[4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2725190.png)
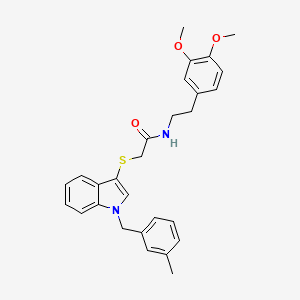
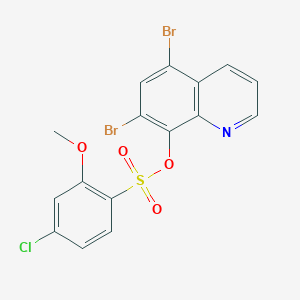
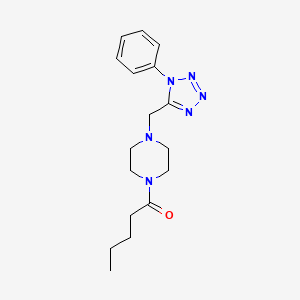
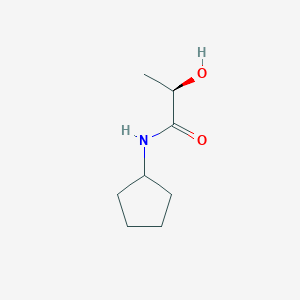
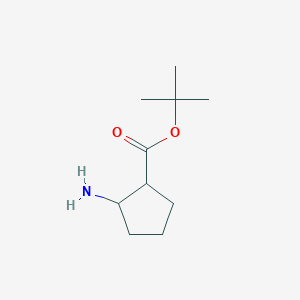
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)
![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)